In-Depth Technical Guide: Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
In-Depth Technical Guide: Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate
CAS Number: 774575-85-8
Abstract: This technical guide provides a comprehensive overview of Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We delve into its physicochemical properties, provide a detailed and mechanistically-grounded synthesis protocol, and outline robust analytical methods for quality control. Furthermore, this guide explores the compound's strategic applications in drug discovery, highlighting the synergistic roles of its constituent moieties: the Boc-protected piperazine and the thiophene sulfonyl group. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their research and development programs.
Introduction: A Strategic Building Block
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a bifunctional organic compound that has gained significant traction as an intermediate in the synthesis of complex pharmaceutical agents. Its structure is a deliberate amalgamation of three critical pharmacophoric elements:
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Piperazine Ring: A privileged scaffold in medicinal chemistry, the piperazine ring is present in numerous approved drugs.[1][2][3] It often imparts favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, and provides a rigid, yet conformationally flexible, linker between different parts of a molecule.[2][3]
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Thiophene Ring: As a bioisostere of the benzene ring, the thiophene moiety is a versatile component in drug design.[4] Its planarity can contribute to effective binding with biological targets, and its lipophilicity can aid in crossing cellular membranes, including the blood-brain barrier.[4] Thiophene derivatives exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5]
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Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group provides a robust and reliable method for mono-protecting one of the piperazine nitrogens.[6] This strategic protection allows for selective functionalization of the free secondary amine, preventing symmetrical side reactions and enabling controlled, stepwise synthetic strategies.[6] The Boc group can be readily removed under acidic conditions, unmasking the nitrogen for subsequent chemical transformations.[6]
The combination of these features makes CAS 774575-85-8 a valuable starting material for creating diverse chemical libraries and for the targeted synthesis of lead compounds in drug discovery programs.[1][6]
Physicochemical and Safety Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in a laboratory setting.
Key Properties
| Property | Value | Source |
| CAS Number | 774575-85-8 | [7][8][9] |
| Molecular Formula | C₁₃H₂₀N₂O₄S₂ | Calculated |
| Molecular Weight | 348.44 g/mol | Calculated |
| Appearance | White to off-white solid | Generic Supplier Data |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate | Generic Supplier Data |
| Storage | Store in a cool, dry, well-ventilated area | [10] |
Safety and Handling
While specific toxicological properties are not extensively documented, standard laboratory precautions should be observed when handling this compound.[9]
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated fume hood.
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Hazard Statements: May cause skin and eye irritation.[7]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.[7]
Synthesis and Purification: A Mechanistic Approach
The most common and efficient synthesis of Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate involves the sulfonylation of mono-Boc-protected piperazine with thiophene-2-sulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.
Synthesis Workflow Diagram
Caption: A typical laboratory workflow for the synthesis and purification of the title compound.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of the title compound. The rationale behind each step is provided to enhance understanding and reproducibility.
Materials:
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Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)
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Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
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Dichloromethane (DCM), anhydrous
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1M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Saturated Sodium Chloride (Brine) solution
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Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
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Silica Gel (for column chromatography)
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Ethyl Acetate/Hexanes (for elution)
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N-Boc-piperazine (1.0 equivalent) and dissolve it in anhydrous DCM. Cool the solution to 0°C using an ice bath.
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Rationale: An inert atmosphere and anhydrous solvent are crucial to prevent hydrolysis of the reactive thiophene-2-sulfonyl chloride. Cooling the reaction mixture helps to control the exothermicity of the reaction and minimize potential side reactions.
-
-
Base Addition: Add triethylamine (1.2-1.5 equivalents) to the stirred solution.
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Rationale: A non-nucleophilic organic base is required to act as a scavenger for the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the piperazine nitrogen, which would render it non-nucleophilic.
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-
Sulfonyl Chloride Addition: Dissolve thiophene-2-sulfonyl chloride (1.0-1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
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Rationale: Dropwise addition helps to maintain temperature control. A slight excess of the sulfonyl chloride may be used to ensure complete consumption of the N-Boc-piperazine, but a large excess should be avoided to simplify purification.
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-
Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Rationale: Warming to room temperature provides sufficient energy for the reaction to proceed to completion. Monitoring is essential to determine the endpoint of the reaction.
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Aqueous Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
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Rationale: The HCl wash removes the excess triethylamine and its hydrochloride salt. The NaHCO₃ wash neutralizes any remaining acid. The brine wash removes the bulk of the water from the organic layer before the drying step.
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-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Rationale: Removal of all water is critical before solvent evaporation to prevent hydrolysis of the product during storage.
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-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.
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Rationale: Chromatography is necessary to remove any unreacted starting materials, by-products (such as disulfonylated piperazine, if any), and other impurities to yield the highly pure final product.
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Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic and Chromatographic Methods
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural Confirmation | Signals corresponding to the Boc group (~1.4 ppm, singlet, 9H), piperazine protons (two sets of multiplets, ~3.0-3.6 ppm, 8H total), and thiophene protons (~7.1-7.8 ppm, multiplets, 3H). |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances for the Boc group (C and CH₃ carbons), piperazine carbons, and thiophene carbons. |
| Mass Spec (MS) | Molecular Weight Verification | A peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. |
| HPLC | Purity Assessment | A single major peak indicating high purity (typically >95%). The combination of HPLC with NMR (HPLC-NMR) can be a powerful tool for unequivocal identification.[13][14][15][16] |
| FT-IR | Functional Group Identification | Characteristic stretches for S=O (sulfonyl), C=O (carbamate), and C-S (thiophene). |
Applications in Drug Discovery
The title compound is not typically a final drug product but rather a versatile intermediate. Its value lies in the ability to selectively modify its structure at two key positions.
Strategic Derivatization Pathways
Caption: Key synthetic pathways leveraging the title compound for library synthesis.
Pathway A: Boc Deprotection and N-Functionalization
The most common synthetic route involves the removal of the Boc protecting group. This is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in DCM or hydrochloric acid in dioxane or methanol.[6][17] This deprotection exposes the secondary amine of the piperazine ring.
This newly liberated amine is a potent nucleophile and can be used in a variety of subsequent reactions, including:
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Acylation: Reaction with carboxylic acids (using coupling agents like EDC/HOBt), acyl chlorides, or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides or tosylates.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.[18]
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Arylation: Palladium-catalyzed Buchwald-Hartwig or copper-catalyzed Ullmann couplings with aryl halides to attach various aromatic systems.[18]
This strategy allows for the systematic introduction of diverse functional groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies. The thiophenesulfonyl moiety remains intact, serving as a constant structural anchor while the other side of the molecule is varied.
Conclusion
Tert-butyl 4-(thiophen-2-ylsulfonyl)piperazine-1-carboxylate is a well-defined, high-value chemical intermediate. Its synthesis is straightforward and scalable, and its structure is ideally suited for the generation of diverse molecular libraries for high-throughput screening. The strategic placement of the Boc protecting group allows for controlled, sequential functionalization, making it an indispensable tool for medicinal chemists and drug discovery professionals aiming to develop novel therapeutics.
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